molecular formula C15H12ClN3O4 B11690845 2-(4-chlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11690845
M. Wt: 333.72 g/mol
InChI Key: YBFXDXUQSSQPKM-RQZCQDPDSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The acetohydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Condensation: Aldehydes or ketones in ethanol under reflux conditions.

Major Products Formed

    Reduction: Formation of 2-(4-chlorophenoxy)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide.

    Substitution: Formation of various substituted phenoxy derivatives.

    Condensation: Formation of hydrazones or hydrazides.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetohydrazide moiety can form hydrogen bonds with biological macromolecules, potentially disrupting their function. The chlorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in certain reactions.

    2-(4-chlorophenoxy)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide: Similar structure but with an amine group instead of a nitro group, which can affect its reactivity and applications.

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and an acetohydrazide moiety, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H12ClN3O4

Molecular Weight

333.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClN3O4/c16-12-5-7-13(8-6-12)23-10-15(20)18-17-9-11-3-1-2-4-14(11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+

InChI Key

YBFXDXUQSSQPKM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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